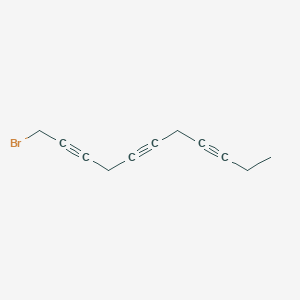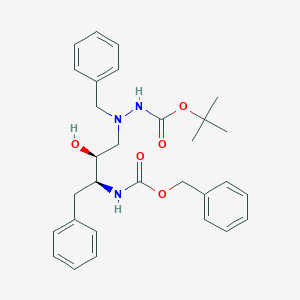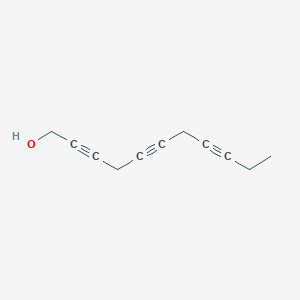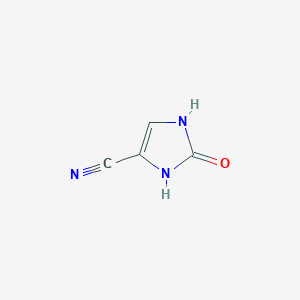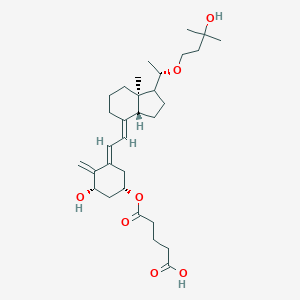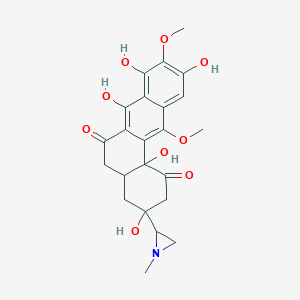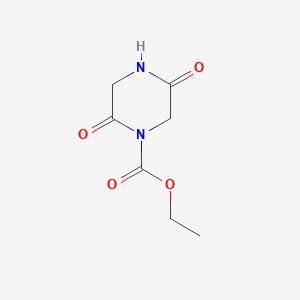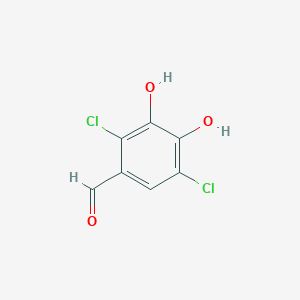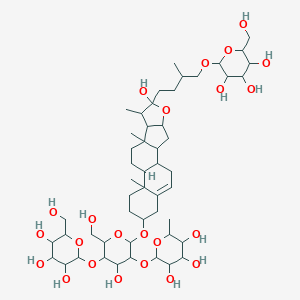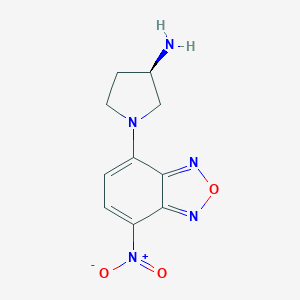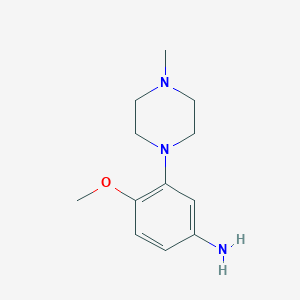
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline
概要
説明
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, also known as MPMPA, is a chemical compound that has gained significant attention in scientific research due to its unique properties. MPMPA is a derivative of aniline that contains a methoxy group and a piperazine ring. This compound has been shown to exhibit various biochemical and physiological effects, making it an important target for future research.
科学的研究の応用
Kinase Inhibition
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline and its analogs have been studied for their potent inhibitory activity against Src kinase. Boschelli et al. (2001) reported that analogs of this compound showed significant inhibition of Src kinase activity and Src-mediated cell proliferation. The study highlighted the effectiveness of these compounds in enzymatic assays and in inhibiting tumor growth in xenograft models (Boschelli et al., 2001). Another study by Boschelli et al. (2007) identified SKS-927, a related compound, as a potent Src inhibitor, emphasizing the therapeutic potential of these molecules in cancer treatment (Boschelli et al., 2007).
Antimicrobial Applications
Yolal et al. (2012) investigated a molecule closely related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline for its antimicrobial properties. Their findings revealed high anti-Mycobacterium smegmatis activity, suggesting potential use in addressing certain bacterial infections (Yolal et al., 2012).
Cancer Research and Drug Development
The compound and its derivatives have been explored in cancer research and drug development. Gul et al. (2019) synthesized new Mannich bases with piperazines, including compounds related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline, and evaluated them for cytotoxic/anticancer and carbonic anhydrase inhibitory effects. Some compounds showed high potency and selectivity, suggesting their potential as lead compounds for further drug development (Gul et al., 2019).
Synthesis and Application in Chemistry
In the field of chemistry, the synthesis and applications of molecules related to 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline are of interest. Koroleva et al. (2011) synthesized new amides of the N-methylpiperazine series, demonstrating the versatility and utility of these compounds in chemical synthesis (Koroleva et al., 2011).
特性
IUPAC Name |
4-methoxy-3-(4-methylpiperazin-1-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O/c1-14-5-7-15(8-6-14)11-9-10(13)3-4-12(11)16-2/h3-4,9H,5-8,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGRRREPRVBZRID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=CC(=C2)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80438226 | |
| Record name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |
CAS RN |
148546-78-5 | |
| Record name | 4-Methoxy-3-(4-methylpiperazin-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80438226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Ethyl-6-methyl-1H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B114360.png)
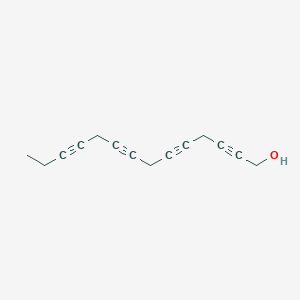
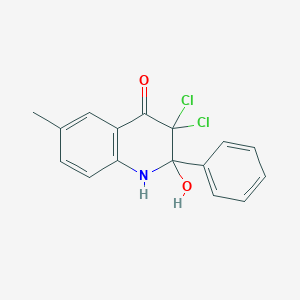
![[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3S,4S)-5-(7,8-dimethyl-2,4-dioxo-1H-benzo[g]pteridin-10-ium-10-yl)-2,3,4-trihydroxypentyl] hydrogen phosphate](/img/structure/B114368.png)
